molecular formula C10H10FNO B8786657 1-(4-Fluoroindolin-1-yl)ethanone CAS No. 860024-83-5

1-(4-Fluoroindolin-1-yl)ethanone

Cat. No.: B8786657
CAS No.: 860024-83-5
M. Wt: 179.19 g/mol
InChI Key: PZWFKLWAZBFTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoroindolin-1-yl)ethanone is a fluorinated indoline derivative featuring an ethanone group attached to the nitrogen atom of a 4-fluoro-substituted indoline ring. This compound is presumed to serve as a pharmaceutical intermediate due to its structural similarity to other indoline derivatives used in drug discovery . The fluorine atom at the 4-position of the indoline ring enhances metabolic stability and influences electronic properties, making it a critical functional group for biological activity optimization.

Properties

CAS No.

860024-83-5

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

1-(4-fluoro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10FNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

InChI Key

PZWFKLWAZBFTQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(4-fluoroindolin-1-yl)ethanone, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
1-(4-Fluoroindolin-1-yl)ethanone C₁₀H₁₀FNO* 4-Fluoro on indoline 179.19* Presumed pharmaceutical intermediate
1-(4-Hydroxyindolin-1-yl)ethanone C₁₀H₁₁NO₂ 4-Hydroxy on indoline 177.20 Pharmaceutical intermediate
1-(6-Amino-4-fluoroindolin-1-yl)ethanone C₁₀H₁₁FN₂O 4-Fluoro, 6-amino on indoline 194.21 Research chemical
1-(4-Nitro-1H-indol-3-yl)ethanone C₁₀H₈N₂O₃ 4-Nitro on indole 204.18 Unknown (SDS available)
1-(4-Fluoro-3-iodophenyl)ethanone C₈H₆FIO 4-Fluoro, 3-iodo on phenyl 264.04 Halogenated aromatic intermediate
1-[4-(4-Ethylphenoxy)phenyl]ethanone C₁₅H₁₄O₂ 4-Ethylphenoxy on phenyl 226.27 Synthetic intermediate

*Inferred based on structural analogs.

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs. Hydroxyl Groups: The 4-fluoro substituent in 1-(4-fluoroindolin-1-yl)ethanone increases lipophilicity and metabolic stability compared to the hydroxyl group in 1-(4-hydroxyindolin-1-yl)ethanone. This substitution is critical for enhancing blood-brain barrier penetration in CNS-targeted drugs .

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